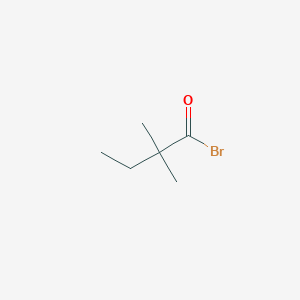

2,2-Dimethylbutanoyl bromide

Description

2,2-Dimethylbutanoyl bromide (CAS: 106265-07-0) is an acyl bromide with the molecular formula C₅H₈Br₂O and a molecular weight of 244.84 g/mol . Its systematic IUPAC name is 2-bromo-2-methylbutanoyl bromide, and it is also referred to as 2-bromo-2-methylbutyryl bromide . Structurally, it features a branched alkyl chain with two methyl groups and a bromine atom at the second carbon of the butanoyl backbone, followed by a reactive bromide group at the carbonyl position. This compound is primarily utilized in organic synthesis as an acylating agent due to its high electrophilicity, enabling nucleophilic substitutions to form esters, amides, or ketones .

Properties

CAS No. |

558432-23-8 |

|---|---|

Molecular Formula |

C6H11BrO |

Molecular Weight |

179.05 g/mol |

IUPAC Name |

2,2-dimethylbutanoyl bromide |

InChI |

InChI=1S/C6H11BrO/c1-4-6(2,3)5(7)8/h4H2,1-3H3 |

InChI Key |

NFQIMBYJXQGLAG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylbutanoyl bromide can be synthesized through the bromination of 2,2-dimethylbutanoic acid. The reaction typically involves the use of bromine (Br2) or a brominating agent such as oxalyl bromide (COBr2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process may include the use of continuous flow reactors to enhance efficiency and yield. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for further use.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylbutanoyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Elimination Reactions: It can undergo elimination reactions to form alkenes.

Addition Reactions: It can react with nucleophiles to form addition products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Elimination: Reagents such as potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO) are used.

Addition: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products Formed

Substitution: Formation of 2,2-dimethylbutanoic acid derivatives.

Elimination: Formation of 2,2-dimethylbutene.

Addition: Formation of various organometallic compounds.

Scientific Research Applications

2,2-Dimethylbutanoyl bromide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is employed in the modification of biomolecules for studying biological processes.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethylbutanoyl bromide involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on organic molecules, leading to the formation of carbon-carbon or carbon-heteroatom bonds. The pathways involved typically include nucleophilic substitution or addition mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acyl Bromides with Branched Alkyl Chains

2-Bromo-2-methylpropionyl bromide (C₄H₅Br₂O, MW 229.91 g/mol)

- Boiling Point : 164°C

- Refractive Index : 1.5064 (nD20)

- Structure : Features a propionyl backbone with bromine and methyl groups at the second carbon.

- Reactivity : The shorter carbon chain and dual bromine substituents enhance electrophilicity compared to linear acyl bromides .

2,2-Dimethylbutanoyl bromide

- Molecular Weight : 244.84 g/mol

Brominated Aromatic Derivatives

2-Bromo-2-methylpropiophenone (C₁₀H₁₁BrO, MW 227.11 g/mol)

- Boiling Point : 148°C at 30 mm Hg

- Refractive Index : 1.5561 (nD20)

- Structure: Combines a propiophenone backbone with bromine and methyl groups.

- Applications : Used in synthesizing pharmaceuticals and agrochemicals, leveraging its aromatic ring for π-π interactions .

4-Methylphenethyl bromide (C₉H₁₁Br, MW 199.09 g/mol)

- Synonym: 4-(2-Bromoethyl)toluene

- Applications: Serves as an alkylating agent in drug synthesis, contrasting with this compound’s role in acylation .

Halide Substitution Effects: Bromide vs. Chloride

| Property | This compound | 2,2-Dimethylbutyryl Chloride |

|---|---|---|

| Molecular Formula | C₅H₈Br₂O | C₆H₁₁ClO |

| Molecular Weight | 244.84 g/mol | 134.60 g/mol |

| Reactivity | Higher (Br⁻ better leaving group) | Lower (Cl⁻ less reactive) |

| Typical Use | Acylation under mild conditions | Limited to high-energy reactions |

The bromide’s superior leaving-group ability (Br⁻ vs. Cl⁻) makes it more reactive in nucleophilic substitutions, though it is more hygroscopic and requires careful handling .

Stability and Handling

- Hydrolysis Sensitivity: Acyl bromides are prone to hydrolysis, necessitating anhydrous conditions. The branched structure of this compound may slightly improve stability compared to linear analogs due to reduced water accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.